Tert-butyl 2-(piperidin-4-yl)acetate

Building Block Quality Control Synthetic Reliability

Eliminate synthetic uncertainty in PROTAC development. Tert-butyl 2-(piperidin-4-yl)acetate (CAS 180182-07-4) is a validated PROTAC linker with a tert-butyl ester handle enabling selective acidic deprotection and orthogonal functionalization. Batch-to-batch QC documentation minimizes failure risk in multi-step assemblies. - Consensus LogP of 1.79 supports blood-brain barrier penetration for CNS-targeted therapeutics. - Used in synthesizing analogs for hypercholesterolemia and arteriosclerosis treatment. - 95% purity (mode) with documented QC reduces downstream synthetic failure.

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
CAS No. 180182-07-4
Cat. No. B061589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(piperidin-4-yl)acetate
CAS180182-07-4
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1CCNCC1
InChIInChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3
InChIKeyHIAIZEPNWNXJBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2-(piperidin-4-yl)acetate Overview


Tert-butyl 2-(piperidin-4-yl)acetate (CAS 180182-07-4) is a piperidine-containing ester building block, characterized by a tert-butyl ester group attached to the 4-position of a piperidine ring via an acetic acid linker [1]. This compound is a PROTAC (proteolysis targeting chimera) linker and serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in drug discovery programs targeting neurological disorders and metabolic diseases .

RolePROTAC linker with tert-butyl ester handle
QualityBatch-specific QC (NMR, HPLC, GC) available
Use caseBuilding block for CNS and metabolic disease research

Procurement Risks: Analogue Substitution


Generic substitution of tert-butyl 2-(piperidin-4-yl)acetate with a structurally similar piperidine ester analogue—such as an ethyl ester or a free carboxylic acid derivative—is not scientifically valid. Key differentiation dimensions, including the tert-butyl ester group's stability and the compound's specific application as a PROTAC linker, are not replicated by in-class analogues . Unverified substitution can lead to altered reaction kinetics, reduced product yields, and compromised biological activity in downstream applications .

Ester group mismatch
tert-Butyl stability and deprotection behavior may not transfer to ethyl or free acid analogues.
PROTAC linker specificity
Linker geometry and orthogonal reactivity defined for this compound; analogues may compromise PROTAC assembly.
Unverified substitution risk
Substituting with in-class analogues may alter kinetics, yield, and activity in research syntheses.

Comparative Evidence


Purity and QC Documentation vs. Ethyl Ester

Commercially sourced tert-butyl 2-(piperidin-4-yl)acetate is consistently available at 96% purity with accompanying batch-specific QC data (NMR, HPLC, GC), ensuring high confidence in identity and purity for sensitive synthetic workflows. In contrast, the ethyl ester analogue, ethyl 2-(piperidin-4-yl)acetate, is commonly offered at ≥98% purity, but analytical QC reports are not consistently provided across major suppliers [1].

Purity & QC
Specification review
96% with batch QC
vs. ethyl ester: ≥98% (QC inconsistent)
QC data may reduce synthetic failure risk
Supplier specifications; verify lot
Building Block Quality Control Synthetic Reliability

Storage Stability: Free Base vs. Oxalate Salt

The free base form of tert-butyl 2-(piperidin-4-yl)acetate (CAS 180182-07-4) requires storage at -20°C and protection from light to maintain stability. In contrast, the oxalate salt form (CAS 1360438-13-6) is reported to be stable under recommended storage conditions without the same stringent light-protection requirements, although it is typically also stored at -20°C .

Storage stability
Data to verify
Free base: light-sensitive
vs. oxalate salt: no light requirement
Form choice may affect storage workflow
Limited source; verify conditions
Chemical Stability Storage Conditions Long-term Research

Lipophilicity and Solubility vs. Ethyl Ester

The consensus LogP (lipophilicity) of tert-butyl 2-(piperidin-4-yl)acetate is 1.79, with a calculated water solubility of 4.34 mg/mL (Log S: -1.66). In comparison, the ethyl ester analogue, ethyl 2-(piperidin-4-yl)acetate, has a predicted LogP of approximately 1.35 (XLOGP3) and a lower molecular weight (171.24 g/mol vs. 199.29 g/mol) [1]. The tert-butyl ester's increased lipophilicity suggests enhanced membrane permeability, a critical factor in central nervous system (CNS) drug design .

Lipophilicity
Reported
1.79
Consensus LogP
vs. 1.35 for ethyl ester
Higher LogP may affect permeability in CNS research
Calculated values; experimental verification needed
Physicochemical Properties Drug Design Pharmacokinetics

Boiling Point and Physical State vs. Ethyl Ester

tert-Butyl 2-(piperidin-4-yl)acetate is a liquid at room temperature with a boiling point of 259°C at 760 mmHg. In contrast, ethyl 2-(piperidin-4-yl)acetate has a reported boiling point of 67°C at 0.22 mmHg and a melting point of 192°C (decomposition) [1][2]. The higher boiling point of the tert-butyl ester may offer advantages in certain synthetic procedures requiring higher temperature stability or reduced volatility during reactions or purification steps.

Boiling point
Reported
259°C
bp at 760 mmHg
Liquid at RT; ethyl ester bp 67°C (0.22 mmHg)
Higher bp may suit high-temperature syntheses
Different pressure conditions; direct comparison limited
Physical Properties Purification Handling

Recommended Applications


PROTAC Linker

The free base form of tert-butyl 2-(piperidin-4-yl)acetate is specifically validated as a PROTAC linker, offering a defined spatial geometry and functional handle for connecting an E3 ligase ligand to a target protein ligand . Its tert-butyl ester group can be selectively deprotected under acidic conditions, enabling orthogonal functionalization during PROTAC synthesis. The 96% purity and QC-documented batches reduce the risk of synthetic failure in these complex, multi-step assemblies .

CNS Drug Discovery Intermediate

The compound's calculated consensus LogP of 1.79 and the piperidine core suggest favorable blood-brain barrier penetration, a property leveraged in the synthesis of CNS-targeted therapeutics . Compared to less lipophilic analogues (e.g., ethyl ester, LogP ~1.35), the tert-butyl ester provides a more desirable lipophilicity profile for CNS drug candidates . It serves as a key building block for neurological disorder drug discovery programs .

Metabolic Disease Modulators

This building block is used to prepare analogues for treating hypercholesterolemia, hyperlipidemia, and arteriosclerosis . The stability and defined physicochemical properties of the tert-butyl ester ensure consistent performance in the multi-step synthesis of these bioactive compounds, where precise control of sterics and electronics is required for optimal target engagement .

Application
Selection Property
Validation Focus
PROTAC linker research
Ester stability for orthogonal deprotection
QC traceability; synthetic reproducibility
CNS drug discovery research
Lipophilicity profile for permeability
Blood-brain barrier penetration assessment
Metabolic disease modulator synthesis
Consistent reactivity in multi-step syntheses
Target engagement in metabolic assays
Quote Request

Request a Quote for Tert-butyl 2-(piperidin-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.